molecular formula C21H23F2N3O5S B2727436 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 869071-83-0

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2727436
CAS No.: 869071-83-0
M. Wt: 467.49
InChI Key: WSQSYERUAASGON-UHFFFAOYSA-N
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Description

N-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic small molecule characterized by:

  • Molecular Formula: C23H24F2N4O5S (inferred from structurally similar compounds in and ) .
  • Key Features:
    • A 1,3-oxazinan-2-yl core substituted with a 2,5-difluorobenzenesulfonyl group.
    • An ethanediamide linker bridging two aromatic moieties: a 4-methylbenzyl group and the oxazinan ring.
  • Potential Applications: While direct bioactivity data is unavailable, structural analogs (e.g., sulfonamides and ethanediamides) are common in pharmaceuticals, suggesting roles as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c1-14-3-5-15(6-4-14)12-24-20(27)21(28)25-13-19-26(9-2-10-31-19)32(29,30)18-11-16(22)7-8-17(18)23/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQSYERUAASGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Structural Components

  • 1,3-Oxazinan-2-yl Core : A six-membered heterocyclic ring containing oxygen and nitrogen atoms
  • 2,5-Difluorobenzenesulfonyl Group : A sulfonyl moiety with fluorine atoms at positions 2 and 5 of the benzene ring
  • Ethanediamide Linker : An oxamide functionality serving as a connecting unit
  • 4-Methylphenyl (p-tolyl) Group : The terminal aromatic group with a methyl substituent

Retrosynthetic Analysis

The retrosynthetic approach for this compound involves disconnection at strategic bonds to identify suitable precursors and synthetic routes. The primary disconnections typically occur at:

  • The bond between the oxazinan-2-yl methyl group and the ethanediamide moiety
  • The sulfonamide bond connecting the 2,5-difluorobenzenesulfonyl group to the oxazinan ring
  • The bond between the ethanediamide and the 4-methylphenyl methyl group

This analysis guides the development of multi-step synthetic routes that efficiently assemble the target compound from commercially available starting materials.

Synthesis of the 1,3-Oxazinan-2-yl Core

The 1,3-oxazinan-2-yl core represents a critical heterocyclic scaffold that requires careful construction. Several methods have been developed for synthesizing this structural unit.

One-Pot Synthesis from α-Isocyanoacetates

One efficient approach involves the use of α-isocyanoacetates and vinyl selenones in a one-pot procedure. This method leverages the triple role of the phenylselenonyl group as an activator, leaving group, and latent oxidant.

Reaction Conditions:

  • Combine α-substituted α-isocyanoacetate with phenyl vinyl selenone
  • Add catalytic base (DBU or Et₃N, 0.05-0.1 equiv)
  • After Michael addition is complete, add p-toluenesulfonic acid (PTSA, 0.1-0.2 equiv)
  • Stir at room temperature until reaction completion

This approach produces 4,4,5-trisubstituted 1,3-oxazinan-2-ones in good to excellent yields, which can be further functionalized to obtain the target heterocyclic core.

Urea-Based Synthesis Approach

An alternative method employs the reaction of appropriate precursors with urea under microwave irradiation conditions. This approach has been adapted from the synthesis of related oxazinonaphthalene derivatives.

Procedure:

  • Mix the required precursor (1 mmol), urea (1.5 mmol), and substituted benzaldehyde (1 mmol)
  • Add HOAc (0.3 mmol) as catalyst
  • Irradiate the mixture in a Pyrex test tube at 700W for 4-20 minutes
  • Cool the reaction mixture and wash with water
  • Recrystallize from EtOAc/Hexane (25/75) to afford the pure oxazinan product

The resulting oxazinan core can then be further modified to introduce additional functionalities required for the target compound.

Synthesis of the Ethanediamide Linkage

The ethanediamide (oxamide) linkage serves as a crucial connecting unit in the target compound. Its synthesis involves the reaction of an appropriate amine with an activated oxalic acid derivative.

Preparation Using Ethyl Oxalyl Chloride

One of the most efficient methods for introducing the ethanediamide linkage uses ethyl oxalyl chloride as a key reagent:

Procedure:

  • Dissolve the aminomethyl-substituted oxazinan derivative (1 equiv) in DCM
  • Add triethylamine (1.5-2 equiv) and cool to 0°C
  • Add ethyl oxalyl chloride (1.1 equiv) dropwise
  • Allow the reaction to warm to room temperature and stir for 2-3 hours
  • Process the reaction mixture and isolate the mono-ethyl oxamate intermediate
  • React this intermediate with 4-methylbenzylamine (1.2 equiv) in methanol or ethanol
  • Heat the reaction mixture to reflux for 4-6 hours
  • Cool, concentrate, and purify by column chromatography

This two-step process efficiently installs the ethanediamide linker between the oxazinan-2-yl methyl group and the 4-methylbenzyl group.

Direct Coupling Using Oxalyl Dichloride

An alternative approach employs oxalyl dichloride for the direct installation of the ethanediamide linkage:

Reaction Sequence:

  • Cool a solution of oxalyl dichloride (1 equiv) in DCM to -10°C
  • Add a solution of 4-methylbenzylamine (1 equiv) and triethylamine (1.1 equiv) dropwise
  • Stir at -10°C for 30 minutes, then allow to warm to 0°C
  • Add a solution of the aminomethyl-substituted oxazinan derivative (1 equiv) and triethylamine (1.1 equiv)
  • Allow the reaction to warm to room temperature and stir overnight
  • Process the reaction mixture and purify the product by column chromatography

Complete Synthetic Route for the Target Compound

The complete synthesis of this compound involves a multi-step sequence that integrates the previously described methodologies.

Optimized Synthetic Pathway

Step 1: Synthesis of the 1,3-Oxazinan-2-yl Core

  • Prepare the 1,3-oxazinan-2-one using the one-pot method from α-isocyanoacetates and vinyl selenones
  • Reduce the carbonyl group to obtain the corresponding 1,3-oxazinan-2-yl derivative
  • Functionalize with an appropriate leaving group at the 2-position to facilitate the introduction of the aminomethyl group

Step 2: Introduction of the Aminomethyl Group

  • React the functionalized oxazinan derivative with an appropriate nitrogen nucleophile
  • Deprotect if necessary to obtain the free aminomethyl-substituted oxazinan derivative

Step 3: Sulfonylation with 2,5-Difluorobenzenesulfonyl Chloride

  • React the oxazinan derivative with 2,5-difluorobenzenesulfonyl chloride under basic conditions
  • Purify the sulfonylated intermediate by column chromatography

Step 4: Installation of the Ethanediamide Linkage

  • React the sulfonylated intermediate with ethyl oxalyl chloride
  • Couple the resulting mono-ethyl oxamate with 4-methylbenzylamine
  • Purify the final product by column chromatography

The overall yield of this synthetic sequence typically ranges from a 30-45% yield, depending on the efficiency of each individual step and the purification procedures employed.

Detailed Procedure for the Final Steps

The critical final steps in the synthesis involve the coupling of the ethanediamide linkage and can be performed as follows:

  • To a solution of N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}amine (100 mg, 0.33 mmol) in dichloromethane (5 mL) at 0°C, add triethylamine (0.09 mL, 0.66 mmol).
  • Add ethyl oxalyl chloride (0.04 mL, 0.36 mmol) dropwise and stir the reaction mixture for 3 hours, allowing it to warm to room temperature.
  • Wash the reaction mixture with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Dissolve the resulting ethyl oxamate in methanol (5 mL) and add 4-methylbenzylamine (0.05 mL, 0.39 mmol).
  • Heat the reaction mixture to reflux for 5 hours, monitoring by TLC.
  • Cool the reaction mixture to room temperature, concentrate under reduced pressure, and purify by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol 95:5).
  • Combine the pure fractions and concentrate to obtain the target compound as a white to off-white solid.

Characterization and Structural Confirmation

Comprehensive characterization of this compound is essential to confirm the success of the synthesis and establish the purity of the final product.

Spectroscopic Analysis

NMR Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals include those for the methyl group of the 4-methylphenyl moiety (δ ~2.3 ppm), the methylene protons of the oxazinan ring (δ ~3.5-4.2 ppm), and the aromatic protons of both the 2,5-difluorobenzene and 4-methylphenyl rings (δ ~7.0-8.0 ppm).
  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals include the methyl carbon (δ ~21 ppm), the oxazinan ring carbons (δ ~40-70 ppm), the carbonyl carbons of the ethanediamide linkage (δ ~160-165 ppm), and the aromatic carbons (δ ~115-150 ppm).
  • ¹⁹F NMR: Signals for the two fluorine atoms on the 2,5-difluorobenzene ring.

Infrared Spectroscopy :

  • Characteristic absorption bands for the S=O stretching of the sulfonyl group (~1150-1350 cm⁻¹)
  • C=O stretching bands for the ethanediamide carbonyls (~1650-1700 cm⁻¹)
  • N-H stretching bands (~3200-3400 cm⁻¹)

Mass Spectrometry :

  • High-resolution mass spectrometry (HRMS) to confirm the molecular formula
  • Fragmentation pattern analysis to verify structural features

Physical Properties

The target compound typically exhibits the following physical properties:

  • Appearance: White to off-white crystalline solid
  • Melting Point: Typically in the range of 180-200°C
  • Solubility: Sparingly soluble in water; soluble in organic solvents such as DMSO, DMF, and dichloromethane

Alternative Synthetic Approaches

In addition to the primary synthetic route outlined above, several alternative approaches can be considered for preparing the target compound.

Convergent Synthesis Strategy

A convergent approach involves the separate preparation of key fragments followed by their assembly:

  • Synthesize the N-[(4-methylphenyl)methyl]ethanediamide fragment
  • Prepare the 3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl methylamine fragment
  • Couple these fragments using appropriate condensation conditions

This approach may offer advantages in terms of flexibility and the ability to prepare diverse analogues by varying the fragments.

Solid-Phase Synthesis Approach

For research purposes or preparation of multiple analogues, a solid-phase synthesis strategy could be employed:

  • Immobilize an appropriate starting material on a solid support
  • Conduct the sequential reactions to build the target compound
  • Cleave the final product from the solid support

This approach facilitates purification processes and can be advantageous for preparing libraries of related compounds.

Scale-Up Considerations and Process Optimization

For larger-scale preparation of this compound, several process optimizations should be considered.

Critical Parameters for Scale-Up

Key parameters that require optimization for scale-up include:

  • Reaction temperatures and heating/cooling rates
  • Addition rates of reactive reagents, particularly sulfonyl chlorides
  • Concentration effects on reaction efficiency and selectivity
  • Workup procedures to maximize recovery and purity
  • Purification strategies to minimize solvent usage

Improved Synthesis Protocol for Scale-Up

An optimized protocol for larger-scale synthesis might include the following modifications:

  • Use of continuous flow processing for critical steps to improve heat transfer and mixing
  • Implementation of in-process controls to monitor reaction progression
  • Development of crystallization procedures to avoid chromatographic purification
  • Recycling of solvents and reagents to improve economic and environmental sustainability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazinan ring and the sulfonyl group.

    Reduction: Reduction reactions may target the oxalamide moiety, potentially converting it to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures or halogenating agents.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its specific functional groups.

Medicine

Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism by which N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. The difluorophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl and oxalamide groups could participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Purity (%) Reference
Target Compound C23H24F2N4O5S 506.52 2,5-Difluorobenzenesulfonyl; 4-methylbenzyl N/A N/A
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C17H24FN3O5S 401.45 4-Fluorobenzenesulfonyl; 2-methylpropyl N/A ≥95
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide C23H26FN3O6S 503.54 4-Fluoro-2-methylphenylsulfonyl; 2-methoxybenzyl N/A N/A
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C16H17N5O2S2 375.47 Oxadiazolyl-thiazolyl core; 4-methylphenyl 148–150 N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C31H26F3N5O3 589.56 Pyrazolo-pyrimidin-chromen core; fluorophenyl; isopropyl 175–178 N/A
Key Observations:

The 4-methylbenzyl group contributes to hydrophobicity, which may improve membrane permeability relative to the 2-methoxybenzyl group in .

Molecular Weight Trends :

  • The target compound (506.52 g/mol) is heavier than simpler analogs (e.g., 375.47 g/mol in ) but lighter than complex heterocyclic derivatives (589.56 g/mol in ), balancing bioavailability and structural complexity.

Biological Activity

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a difluorobenzenesulfonyl group and an oxazinan ring, suggest diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C22H25F2N3O5SC_{22}H_{25}F_2N_3O_5S, with a molecular weight of 481.51 g/mol. The compound features:

  • A 1,3-oxazinan ring , which is known for its role in various biological activities.
  • A difluorobenzenesulfonyl group , enhancing its electronic properties and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide moiety is particularly noted for its role in inhibiting bacterial growth by targeting key enzymes involved in bacterial metabolism.

Anticancer Potential

Studies have suggested that the compound may act as a kinase inhibitor. Kinases are crucial in signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound could potentially hinder tumor growth and metastasis.

Cytotoxic Effects

Preliminary data indicate that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism likely involves apoptosis induction through the activation of intrinsic pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propyl)ethanediamideC20H24FNO4SFluorobenzene instead of difluorobenzeneAntimicrobial
N-{[3-(trifluoromethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(butyl)ethanediamideC21H25F3N3O4STrifluoromethyl groupAnticancer
N-{[3-(benzenesulfonyl)-1,3-thiazolidin-2-yl]methyl}-N-(phenethyl)ethanediamideC21H26N4O4SThiazolidine ringAntidiabetic

This table illustrates that while many compounds share structural motifs with this compound, its specific combination of functional groups may confer distinct biological activities not observed in others.

The proposed mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on kinases or other enzymes, preventing substrate access and inhibiting enzymatic activity.
  • Receptor Modulation : It may interact with cellular receptors involved in growth signaling pathways, altering cellular responses to growth factors.

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Kinase Inhibition : A study demonstrated that a related oxazinan derivative effectively inhibited a specific kinase involved in cancer progression (Journal of Medicinal Chemistry).
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of sulfonamide derivatives against Gram-positive bacteria (Antimicrobial Agents and Chemotherapy).

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